molecular formula C9H20N3+ B12060082 CID 122243

CID 122243

Cat. No.: B12060082
M. Wt: 170.28 g/mol
InChI Key: JHMDMCSGQQLHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide can be synthesized through the reaction of 3-dimethylaminopropylamine with ethyl isocyanate followed by methylation with methyl iodide . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

In industrial settings, the production of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide primarily undergoes substitution reactions . It is known for its role in facilitating the formation of amide bonds between carboxylic acids and amines .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amides , which are crucial in peptide synthesis and other organic synthesis applications .

Mechanism of Action

The compound acts as a coupling reagent by activating the carboxyl group of carboxylic acids, making them more reactive towards nucleophilic attack by amines. This results in the formation of amide bonds. The molecular targets are the carboxyl and amine groups, and the pathway involves the formation of an O-acylisourea intermediate , which then reacts with the amine to form the desired amide product .

Properties

InChI

InChI=1S/C9H20N3/c1-5-10-9-11-7-6-8-12(2,3)4/h5-8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMDMCSGQQLHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCC[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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